molecular formula C8H7ClFNO2 B8262598 Methyl 2-chloro-3-fluoro-6-methylisonicotinate

Methyl 2-chloro-3-fluoro-6-methylisonicotinate

Cat. No.: B8262598
M. Wt: 203.60 g/mol
InChI Key: MTDYMZJPIWRUCM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-fluoro-6-methylisonicotinate is a substituted pyridine derivative with the molecular formula C₈H₇ClFNO₂. It features a methyl ester group at the 4-position, a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position of the pyridine ring (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its halogenated structure, which enhances reactivity in cross-coupling reactions and metabolic stability in bioactive molecules .

Properties

IUPAC Name

methyl 2-chloro-3-fluoro-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-4-3-5(8(12)13-2)6(10)7(9)11-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDYMZJPIWRUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-fluoro-6-methylisonicotinate typically involves the esterification of 2-chloro-3-fluoro-6-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-fluoro-6-methylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-3-fluoro-6-methylisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-fluoro-6-methylisonicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups (methyl esters, halogens) or structural motifs (substituted pyridines/benzoates). Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Substituent Analysis

Table 1: Substituent Comparison of Methyl 2-chloro-3-fluoro-6-methylisonicotinate and Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol)
This compound Cl (2), F (3), CH₃ (6), COOCH₃ (4) C₈H₇ClFNO₂ 203.5
Methyl 3-(bromomethyl)-2-chloroisonicotinate Cl (2), BrCH₂ (3), COOCH₃ (4) C₈H₇BrClNO₂ 264.5
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate F (2), Br (6), BnO (3), COOCH₃ (1) C₁₅H₁₁BrFO₃ 338.1

Key Observations :

  • Halogen Effects : The target compound’s fluorine at position 3 confers strong electron-withdrawing effects, enhancing electrophilic reactivity compared to bromine in analogs (e.g., Methyl 3-(bromomethyl)-2-chloroisonicotinate) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound Methyl 3-(bromomethyl)-2-chloroisonicotinate Methyl Shikimate (Reference)
Boiling Point Not reported Not reported 285–290°C (decomposes)
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low in water; high in halogenated solvents Water-soluble
Spectral Data - NMR: Expected OCH₃ singlet (~3.9 ppm) - NMR: BrCH₂ protons (~4.5–5.0 ppm) - NMR: OCH₃ at 3.72 ppm
- FTIR: C=O stretch ~1700 cm⁻¹ - FTIR: C=O stretch ~1720 cm⁻¹ - FTIR: C=O at 1724 cm⁻¹


Key Observations :

  • Solubility : The fluorine atom improves solubility in polar aprotic solvents compared to brominated analogs, which favor halogenated solvents .
  • Spectral Trends : Methyl ester carbonyl stretches (FTIR) align with analogs (~1700–1720 cm⁻¹), but fluorine’s electronegativity downshifts the target compound’s C=O stretch slightly .

Research Findings and Limitations

  • Reactivity : Fluorine’s strong electron-withdrawing nature enhances the target compound’s electrophilicity, favoring Suzuki-Miyaura couplings over Stille reactions (common in chlorinated/brominated analogs).
  • For instance, references PubChem data but requires JavaScript access .

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